molecular formula C9H9NO3 B148448 3-(2-Methoxypyridin-3-yl)acrylic acid CAS No. 131674-41-4

3-(2-Methoxypyridin-3-yl)acrylic acid

Cat. No. B148448
M. Wt: 179.17 g/mol
InChI Key: MTVRDAQJMCORAQ-SNAWJCMRSA-N
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Description

3-(2-Methoxypyridin-3-yl)acrylic acid is a compound that can be associated with various chemical and physical properties, and its structure allows for potential applications in different fields of chemistry and materials science. Although the provided papers do not directly discuss 3-(2-Methoxypyridin-3-yl)acrylic acid, they do provide insights into related compounds and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related acrylic acid derivatives often involves copolymerization or complexation with metals. For instance, hydrophilic copolymers containing terpyridine moieties and acrylic acid units were synthesized and characterized, showing how acrylic acid can be incorporated into larger molecular structures . Similarly, the synthesis and separation of E and Z isomers of a dimethoxyphenyl acrylic acid derivative were reported, indicating that such compounds can exist in different isomeric forms, which are separable by controlling the pH during the acidification of their sodium salts .

Molecular Structure Analysis

The molecular structure of acrylic acid derivatives can be analyzed using various spectroscopic techniques and theoretical calculations. For example, the molecular structures and vibrational spectral analyses of a thiophene-containing acrylic acid derivative were reported using density functional theory calculations, which can be a useful approach to predict the structure of 3-(2-Methoxypyridin-3-yl)acrylic acid . The crystal structures of isomers of a related compound were determined using X-ray diffraction, which could also be applied to determine the structure of the compound .

Chemical Reactions Analysis

Acrylic acid derivatives can participate in various chemical reactions, including copolymerization and complexation with metals, as seen in the formation of metallo-supramolecular hydrogels . The reactivity of such compounds can be influenced by the presence of substituents on the aromatic ring, which can affect the electron density and thus the reactivity of the acrylic acid moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylic acid derivatives can be quite diverse. The copolymers mentioned in the papers exhibit changes in UV-vis absorption upon coordination with different metal ions, indicating that the electronic properties of the polymer are affected by metal coordination . The vibrational modes and electronic properties of the thiophene-containing acrylic acid derivative were also studied, providing insights into the potential properties of 3-(2-Methoxypyridin-3-yl)acrylic acid .

Relevant Case Studies

While the provided papers do not include case studies directly related to 3-(2-Methoxypyridin-3-yl)acrylic acid, they do offer examples of how similar compounds are studied and applied. For instance, the inhibitor activity of a thiophene-containing acrylic acid derivative on human monoamine oxidase B enzyme was investigated via molecular docking, which could be a relevant approach for studying the biological activity of 3-(2-Methoxypyridin-3-yl)acrylic acid . Additionally, the pharmacokinetics of a methoxyphenyl acrylic acid derivative in rats was studied, which could inform similar studies on the compound of interest .

Scientific Research Applications

1. Asymmetric Hydrogenation Catalyst

A study by Chen et al. (1998) discusses a catalyst, Ru(BINAP)(Acac)(MNAA)(MeOH), effective for the asymmetric hydrogenation of compounds similar to 3-(2-Methoxypyridin-3-yl)acrylic acid. This research highlights its role in facilitating faster reaction rates compared to other catalysts, indicating potential applications in asymmetric synthesis and industrial processing of related compounds (Chen et al., 1998).

2. Organic Sensitizer in Solar Cells

Kim et al. (2006) engineered organic sensitizers, including derivatives of cyanoacrylic acid, for solar cell applications. These sensitizers, when anchored onto TiO2 film, demonstrated high efficiency in photon-to-current conversion, suggesting the potential application of similar acrylic acid derivatives in solar energy technology (Kim et al., 2006).

3. Fluorescent Probe for pH Sensing

A study by Chao et al. (2017) synthesized a pH fluorescent probe using a structure similar to 3-(2-Methoxypyridin-3-yl)acrylic acid. This probe was effective for monitoring extreme pH ranges and demonstrated potential applications in disease diagnosis through pH detection in living cells (Chao et al., 2017).

4. Acrylic Acid Production in Escherichia coli

Oliveira et al. (2021) explored using Escherichia coli for the biosynthesis of acrylic acid, a valuable industrial chemical. The study assessed various biosynthetic pathways and identified potential targets to improve yields, indicating the relevance of similar compounds in biotechnological production processes (Oliveira et al., 2021).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Protective clothing, gloves, and eye/face protection should be worn when handling this compound .

properties

IUPAC Name

(E)-3-(2-methoxypyridin-3-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-13-9-7(3-2-6-10-9)4-5-8(11)12/h2-6H,1H3,(H,11,12)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVRDAQJMCORAQ-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC=N1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxy-3-pyridyl)acrylic acid

CAS RN

131674-41-4
Record name (2E)-3-(2-Methoxy-3-pyridinyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131674-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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